molecular formula C18H15ClFNO3S2 B2703239 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole CAS No. 850927-38-7

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole

Cat. No. B2703239
CAS RN: 850927-38-7
M. Wt: 411.89
InChI Key: HMQPBSQAELASPP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole, also known as CFTRinh-172, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2003 by Robert Bridges et al. and has since been extensively studied for its mechanism of action and biochemical effects.

Mechanism of Action

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole acts as a potent inhibitor of the CFTR protein by binding to a specific site on the protein and preventing its activation. This leads to decreased ion transport across cell membranes, which in turn leads to increased fluid secretion in the airways. 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has been shown to be highly selective for the CFTR protein, with little to no effect on other ion channels.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In CF patients, this compound has been shown to increase airway surface liquid (ASL) height, which improves lung function and reduces the risk of lung infections. 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has also been shown to reduce inflammation in the airways, which is a common complication in CF patients.

Advantages and Limitations for Lab Experiments

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has a number of advantages and limitations for use in lab experiments. One advantage is its high selectivity for the CFTR protein, which allows for specific targeting of this protein in experiments. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation is its potential toxicity at high concentrations, which requires careful attention to dosing in experiments.

Future Directions

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has a number of potential future directions for research. One direction is the development of more potent and selective inhibitors of the CFTR protein for use in CF and other diseases. Another direction is the use of 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole in combination with other drugs for improved therapeutic efficacy. Finally, the use of 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole in animal models of CF and other diseases may provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline to form an intermediate product. This intermediate is then reacted with propan-2-yl mercaptan and oxalyl chloride to form the final product, 4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole. The synthesis of this compound is complex and requires careful attention to detail to ensure its purity and potency.

Scientific Research Applications

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory and digestive systems, leading to chronic lung infections and digestive problems. CF is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of ions across cell membranes.
4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole has been shown to inhibit the activity of the CFTR protein, leading to increased fluid secretion in the airways and improved lung function in CF patients. This compound has also been studied for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO3S2/c1-11(2)25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQPBSQAELASPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)sulfonyl-2-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,3-oxazole

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